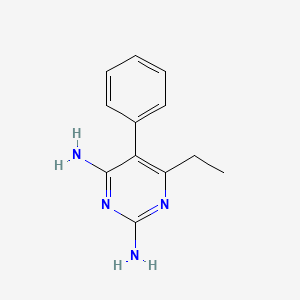

5-Phenyl-6-ethyl-2,4-diaminopyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

27653-49-2 |

|---|---|

Molecular Formula |

C12H14N4 |

Molecular Weight |

214.27 g/mol |

IUPAC Name |

6-ethyl-5-phenylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C12H14N4/c1-2-9-10(8-6-4-3-5-7-8)11(13)16-12(14)15-9/h3-7H,2H2,1H3,(H4,13,14,15,16) |

InChI Key |

XREDUPOVEQDQQS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2 |

Other CAS No. |

27653-49-2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenyl 6 Ethyl 2,4 Diaminopyrimidine and Analogous Structures

Conventional and Modern Synthetic Routes to 2,4-Diaminopyrimidine (B92962) Scaffolds

The 2,4-diaminopyrimidine scaffold is a key pharmacophore found in numerous biologically active molecules. nih.gov Its synthesis has been approached through various methodologies, ranging from classical condensation reactions to more advanced multicomponent strategies.

Fragment Condensation Strategies (e.g., N-C-N fragment condensation with 1,3-dicarbonyl derivatives)

A foundational and widely employed method for constructing the pyrimidine (B1678525) ring involves the condensation of a guanidine (B92328) moiety (an N-C-N fragment) with a 1,3-dicarbonyl compound or its equivalent. nih.govrsc.org This approach assembles the core heterocyclic structure in a single cyclization step.

For the synthesis of 2,4-diaminopyrimidines, guanidine hydrochloride is a common starting material. The reaction with a β-ketoester or a related 1,3-dielectrophile, typically under basic conditions, leads to the formation of the pyrimidine ring. rsc.org For instance, the condensation of guanidine with ethyl acetoacetate (B1235776) yields 2-amino-6-methylpyrimidin-4(3H)-one. rsc.org To achieve a 2,4-diamino substitution pattern directly, precursors other than simple dicarbonyls are often necessary, or subsequent chemical modifications are required.

A general representation of this condensation is shown below:

| Reagent 1 (N-C-N Fragment) | Reagent 2 (C-C-C Fragment) | Product |

| Guanidine | 1,3-Dicarbonyl Compound | 2-Aminopyrimidin-4-ol derivative |

Subsequent chemical transformations, such as chlorination of the hydroxyl group followed by amination, can then be employed to install the second amino group at the C-4 position. nih.govmdpi.com For example, 2,4-diamino-6-hydroxypyrimidine (B22253) can be treated with phosphorus oxychloride (POCl₃) to generate 2,4-diamino-6-chloropyrimidine, a versatile intermediate for further functionalization. nih.govmdpi.com

Multicomponent Reactions for Pyrimidine Ring Formation

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, efficient step. nih.gov These reactions are particularly attractive for building libraries of diverse compounds for drug discovery. rsc.orgresearchgate.net

An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported. nih.gov This method involves a sequence of condensation and dehydrogenation steps to form C-C and C-N bonds, leading to highly substituted pyrimidines. nih.gov While this specific example highlights the potential of MCRs, various other multicomponent approaches can be envisioned for the synthesis of 2,4-diaminopyrimidine scaffolds, often offering advantages in terms of atom economy and operational simplicity. mdpi.com

Strategies for C-5 Phenyl and C-6 Ethyl Substituent Introduction

The introduction of specific substituents at the C-5 and C-6 positions of the pyrimidine ring is critical for modulating the biological activity of the final compound. For 5-Phenyl-6-ethyl-2,4-diaminopyrimidine, this requires regioselective methods for arylation and alkylation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, particularly for the introduction of aryl groups onto heterocyclic scaffolds. researchgate.netacs.org The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is widely used for this purpose due to its mild reaction conditions and tolerance of a broad range of functional groups. rsc.orgnih.govmdpi.commdpi.com

To introduce a phenyl group at the C-5 position of a 2,4-diaminopyrimidine, a common strategy involves the coupling of a 5-halopyrimidine intermediate with phenylboronic acid. nih.govmdpi.com The synthesis often starts with a suitable pyrimidine precursor that is halogenated at the 5-position, typically with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), to create the necessary handle for the cross-coupling reaction. nih.govmdpi.com

A typical Suzuki coupling reaction for C-5 arylation is outlined in the table below:

| Pyrimidine Substrate | Boronic Acid | Catalyst System | Product |

| 5-Iodo-2,4-diaminopyrimidine derivative | Phenylboronic acid | Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) | 5-Phenyl-2,4-diaminopyrimidine derivative |

The efficiency of the Suzuki coupling can be influenced by the choice of catalyst, base, and solvent. researchgate.net Microwave irradiation has also been shown to accelerate these reactions, often leading to higher yields and shorter reaction times. mdpi.com

Alkylation Strategies at the C-6 Position

The introduction of an ethyl group at the C-6 position can be achieved through various alkylation strategies. One common approach involves the use of organometallic reagents. researchgate.net Lithiation of a suitably protected pyrimidine ring can generate a nucleophilic intermediate that can then react with an electrophile, such as an ethyl halide, to introduce the desired alkyl group. researchgate.netresearchgate.net

Alternatively, if a precursor with a leaving group at the C-6 position (e.g., a chloro or sulfonyl group) is available, nucleophilic substitution with an organometallic reagent like an ethyl Grignard reagent or an organocuprate could be employed. The specific strategy often depends on the other substituents present on the pyrimidine ring and their compatibility with the reaction conditions.

Enzymatic methods can also be considered, as some enzymes are known to catalyze the methylation at the C-5 position through a mechanism involving nucleophilic attack at C-6. umich.edu While not a direct ethylation method, this highlights the reactivity of the C-6 position.

One-Pot Synthetic Approaches to 2,4-Diaminopyrimidine Derivatives

A one-pot synthesis could involve, for example, the initial formation of the pyrimidine ring followed by sequential functionalization at different positions. For instance, a di- or tri-chlorinated pyrimidine could undergo sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions with different amines to introduce the 2,4-diamino functionalities, followed by a palladium-catalyzed cross-coupling reaction to introduce the C-5 phenyl group. nih.govrsc.org The success of such a one-pot strategy relies on the differential reactivity of the various positions on the pyrimidine ring. rsc.org

Chemical Diversification and Derivatization Strategies for the Diaminopyrimidine Core

The inherent stability of the pyrimidine ring often presents a challenge for its direct modification. Consequently, innovative strategies are required to access a diverse range of analogues. These strategies can be broadly categorized into those that temporarily dismantle the ring for subsequent rebuilding, those that modify the existing peripheral functional groups, and those that alter the fundamental composition of the heterocyclic core.

A novel and powerful strategy for the diversification of the pyrimidine core involves a deconstruction-reconstruction sequence. nih.govresearchgate.netrepec.orgnih.gov This approach circumvents the challenges of direct C-H functionalization or modification of a stable aromatic ring by temporarily opening the pyrimidine ring to generate a more reactive intermediate, which can then be recyclized to form a variety of new heterocyclic systems. nih.gov

The general principle of this methodology begins with the activation of the pyrimidine ring, typically through N-arylation to form a pyrimidinium salt. This activation facilitates a subsequent nucleophilic attack and ring cleavage, yielding a versatile three-carbon iminoenamine or vinamidinium salt intermediate. nih.govresearchgate.net This intermediate, being a surrogate for a 1,3-dicarbonyl compound, can then participate in various de novo heterocycle-forming reactions. nih.gov

This deconstruction-reconstruction approach allows for the transformation of a pyrimidine core into other important heterocyclic scaffolds, such as pyridines and various azoles (e.g., pyrazoles, 1,2-oxazoles). nih.govresearchgate.net The specific outcome of the reconstruction phase is dictated by the choice of reagents used to recyclize the intermediate. For instance, reaction of the vinamidinium salt with ketone-derived enolates can lead to the formation of substituted pyridines. researchgate.net

Table 1: Examples of Pyrimidine to Pyridine Conversion via Deconstruction-Reconstruction

| Starting Pyrimidine | Reagents and Conditions | Product | Yield (%) | Reference |

|---|

This strategy has been successfully applied to complex molecules, demonstrating its utility in late-stage functionalization, a critical aspect of structure-activity relationship (SAR) studies in drug development. nih.gov The ability to transform the pyrimidine core into a range of other heterocycles provides a powerful tool for scaffold hopping and exploring new chemical space. researchgate.net

The exocyclic amino groups at the C2 and C4 positions of the diaminopyrimidine core are primary sites for chemical modification. N-alkylation and N-arylation reactions provide a direct means to introduce a wide variety of substituents, thereby modulating the compound's physicochemical properties and biological activity.

N-Alkylation: The direct N-alkylation of 2,4-diaminopyrimidines can be achieved using various alkylating agents, such as alkyl halides. The reaction conditions can influence the selectivity and efficiency of the alkylation. For instance, the reaction of aminopyridines with alkyl halides can be facilitated by a strong base like n-butyllithium to first generate a more nucleophilic lithioaminoanion. researchgate.net More recently, copper-catalyzed metallaphotoredox platforms have emerged that allow for the N-alkylation of N-heterocycles with alkyl bromides at room temperature, offering a milder alternative to traditional methods. nih.gov

Table 2: Examples of N-Alkylation of Amino-pyrimidines and Related Heterocycles

| Amine Substrate | Alkylating Agent | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-aminopyridine | Methyl iodide | n-BuLi | THF | 2-(Methylamino)pyridine | 85 | researchgate.net |

| 2-aminopyridine | Ethyl bromide | n-BuLi | THF | 2-(Ethylamino)pyridine | 82 | researchgate.net |

| 3-chloroindazole | Bromocyclohexane | Ir[dF(CF₃)ppy]₂[4,4′-d(CF₃)bpy]PF₆ / Cu(TMHD)₂ | Acetonitrile | 1-cyclohexyl-3-chloroindazole | 93 | nih.gov |

N-Arylation: The introduction of aryl groups onto the amino nitrogens is commonly achieved through transition metal-catalyzed cross-coupling reactions. Both palladium and copper-based catalytic systems have been extensively developed for this purpose.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for the N-arylation of amines with aryl halides. nih.gov The choice of palladium precursor, ligand, and base is crucial for achieving high yields and functional group tolerance. For example, the use of dichlorobis(triphenylphosphine)palladium(II) with xantphos (B1684198) as a ligand has been shown to be effective for the N-arylation of aminopyrimidines. nih.gov

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative and often more economical approach. Modern protocols frequently employ copper(I) salts in the presence of a ligand, such as a diamine, to facilitate the coupling of amines with aryl halides. nih.gov These reactions can often be performed under milder conditions than traditional Ullmann reactions.

Table 3: Examples of N-Arylation of Aminopyrimidines

| Amine Substrate | Arylating Agent | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-(pyridin-3-yl)pyrimidin-2-amine | Bromobenzene | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine | 75 | nih.gov |

| 4-(pyridin-3-yl)pyrimidin-2-amine | 1-bromo-4-methoxybenzene | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 82 | nih.gov |

| 2-pyrrolidinone | 3,5-dimethyliodobenzene | CuI / N,N'-dimethylethylenediamine | K₃PO₄ | Toluene | 1-(3,5-dimethylphenyl)pyrrolidin-2-one | >95 | nih.gov |

Altering the elemental composition of the pyrimidine ring itself by substituting one or more of the endocyclic nitrogen or carbon atoms with other heteroatoms offers a more profound modification of the core scaffold. This strategy can significantly impact the electronic properties and hydrogen bonding capabilities of the molecule.

A common transformation in this regard is the conversion of a pyrimidine to a thiopyrimidine. This can be achieved through various synthetic routes, often involving the reaction of a diketone equivalent with a sulfur-containing reagent like thiourea. While direct conversion of a pre-formed diaminopyrimidine to a diaminothiopyrimidine is less common, the synthesis of thiopyrimidine analogues often starts from precursors that can be conceptually related. For example, 5,6-diaminothiouracils can serve as precursors for various fused thiopyrimidine systems. mdpi.com

The incorporation of other heteroatoms, such as selenium, into the pyrimidine ring is also a viable strategy for scaffold modification. For instance, selenoxopyrimidines can be synthesized through a one-pot multicomponent reaction involving ethyl acetoacetate, an aromatic aldehyde, and selenourea (B1239437) in an acidic medium. While this does not start from a diaminopyrimidine, it demonstrates a feasible route to selenium-containing pyrimidine analogues.

The deconstruction-reconstruction strategy mentioned earlier also provides a pathway for heteroatom substitution in the resulting heterocyclic ring. By choosing appropriate reagents for the recyclization of the iminoenamine intermediate, heterocycles containing oxygen or sulfur can be generated. For example, reaction with hydroxylamine (B1172632) can lead to the formation of 1,2-oxazoles, effectively replacing a C-N-C fragment of the original pyrimidine with a C-O-N fragment. nih.gov

Table 4: Synthesis of Heteroatom-Substituted Pyrimidine Analogues

Structure Activity Relationship Sar Analysis of 5 Phenyl 6 Ethyl 2,4 Diaminopyrimidine Derivatives

Methodological Frameworks for SAR Studies

The exploration of the structure-activity relationships (SAR) for 5-phenyl-6-ethyl-2,4-diaminopyrimidine derivatives relies on established medicinal chemistry principles. These frameworks are essential for rationally designing potent and selective inhibitors.

A primary strategy in SAR studies is the systematic modification of a lead compound to probe the chemical space around the core scaffold. For 2,4-diaminopyrimidine (B92962) derivatives, this involves altering substituents at various positions to understand their impact on biological activity. rsc.orgresearchgate.net Research on related compounds has shown that variations in the aromatic ring moiety and other terminal groups on the pyrimidine (B1678525) core are conducted to build a comprehensive SAR profile. rsc.org

For the this compound scaffold, this approach involves:

Modification of the C-5 Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at the ortho, meta, and para positions to probe electronic and steric tolerance at the target's binding site.

Alteration of the C-6 Alkyl Group: Replacing the ethyl group with other alkyl chains (e.g., methyl, propyl) or cyclic groups to determine the optimal size and hydrophobicity for binding pocket occupancy. nih.gov

Substitution on the Amino Groups: Modifying the 2- and 4-amino groups to explore additional hydrogen bonding interactions or to alter the compound's physicochemical properties.

QSAR analysis provides a quantitative framework for correlating the physicochemical properties of a series of compounds with their biological activities. nih.gov For inhibitors based on the 2,4-diaminopyrimidine core, QSAR studies have been instrumental in identifying key molecular descriptors that govern their potency.

Key electronic and steric parameters often considered in QSAR models for this class of compounds include:

Electronic Properties: The energy of the lowest unoccupied molecular orbital (LUMO) and the dipole moment have been shown to be crucial for the activity of some 2,4-diaminopyrimidine analogs. nih.gov A lower LUMO energy can indicate a greater ability to interact with electron-rich areas of a receptor site. nih.gov These parameters can be modulated by incorporating electronegative groups. nih.gov

Steric and Shape Descriptors: Molecular shape analysis is used to understand how the three-dimensional structure of the inhibitor influences its fit within the target's binding site. acs.org

Hydrophobicity: The lipophilicity of substituents, often quantified by the partition coefficient (log P), plays a significant role in membrane permeability and binding to hydrophobic pockets within the target protein.

By developing statistically significant QSAR models, researchers can predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts and accelerating the discovery of more potent compounds.

Influence of the C-5 Phenyl Moiety on Biological Interactions

The substituent at the C-5 position of the pyrimidine ring is critical for anchoring the inhibitor to the target protein, often extending into a specific sub-pocket of the active site. The nature of this group profoundly affects binding affinity and selectivity.

The electronic nature of substituents on the C-5 phenyl ring can modulate the electrostatic interactions between the inhibitor and the target. Electron-withdrawing groups can alter the charge distribution across the molecule, potentially influencing hydrogen bonding or other polar interactions. Conversely, electron-donating groups can enhance pi-stacking interactions with aromatic residues in the binding site.

Steric effects are equally important. The size and shape of the C-5 substituent dictate how well the inhibitor fits into the binding pocket. Studies on related pyrimidine derivatives have shown that bulky substituents can either enhance binding by filling a hydrophobic pocket or reduce activity due to steric clashes with amino acid residues. nih.gov For instance, in a series of focal adhesion kinase (FAK) inhibitors, increasing the size of substituents led to a significant decrease in activity, which was attributed to deleterious steric interactions. nih.gov Therefore, the optimal substitution pattern on the C-5 phenyl ring represents a balance between favorable electronic properties and an accommodating steric profile.

Crystal structure analysis of related 2,4-diaminopyrimidine antifolates has revealed the critical nature of the C-5 substituent's conformation. nih.gov In one study, a highly active compound with a C-5 adamantyl group adopted a conformation where the substituent was nearly coplanar with the pyrimidine ring. In contrast, a much less active analog with a C-5 naphthyl group showed a perpendicular orientation. nih.gov This difference in orientation placed the substituents in different regions of space, and the less active compound's naphthalene (B1677914) group was unable to fit properly into the target's binding site. nih.gov This highlights that the conformational flexibility—or rigidity—of the bond between the C-5 position and the phenyl ring is key. The ability of the phenyl group to adopt the correct, low-energy conformation for optimal interaction within the binding site is paramount for achieving high potency.

Impact of the C-6 Ethyl Group on Ligand-Target Binding Affinity and Selectivity

The C-6 position of the 2,4-diaminopyrimidine ring often points towards a distinct region of the active site, and the nature of the substituent here can significantly influence both binding affinity and selectivity.

Research on 6-alkyl-2,4-diaminopyrimidine-based inhibitors of bacterial DHFR has provided direct insight into the role of the C-6 substituent. nih.govresearchgate.net A study evaluating methyl, ethyl, and propyl groups at this position found that these hydrophobic substitutions interact with protein residues such as Leu20 and Leu28. nih.gov These interactions can induce minor conformational changes in the protein, opening up a side pocket that is continuous with the main binding pocket. nih.govresearchgate.net

However, for bacterial DHFR, substitutions at the C-6 position generally led to attenuated activity compared to the unsubstituted parent compounds. nih.govresearchgate.net As shown in the table below, there was a progressive decrease in potency (indicated by a higher Kᵢ value) as the length of the alkyl substitution increased from methyl to propyl. nih.gov This suggests that while the C-6 ethyl group can occupy a hydrophobic pocket, larger groups may introduce unfavorable steric interactions or disrupt critical interactions within the active site. nih.gov The ethyl group may therefore represent an optimal or near-optimal size for balancing hydrophobic interactions and steric fit in certain targets. The enhanced lipophilicity provided by alkyl groups can also improve the ability of drugs to cross lipid membranes, potentially increasing bioavailability.

| Parent Compound Series | C-6 Substitution | S. aureus DHFR Ki (µM) | B. anthracis DHFR Ki (µM) |

|---|---|---|---|

| Series A | -CH₃ | 0.015 | 0.062 |

| -CH₂CH₃ | 0.021 | 0.081 | |

| -CH₂CH₂CH₃ | 0.045 | 0.14 | |

| Series B | -CH₃ | 0.013 | 0.051 |

| -CH₂CH₃ | 0.024 | 0.096 | |

| -CH₂CH₂CH₃ | 0.041 | 0.16 |

Data adapted from studies on 6-alkyl-2,4-diaminopyrimidine-based inhibitors, demonstrating that potency decreases as the length of the C-6 alkyl chain increases. nih.gov

Hydrophobic Interactions and Occupancy of Binding Pockets

The hydrophobic substituents of this compound, namely the 5-phenyl and 6-ethyl groups, play a pivotal role in its binding affinity through interactions with hydrophobic pockets within the active sites of target enzymes, such as dihydrofolate reductase (DHFR).

The 5-phenyl group is essential for establishing significant hydrophobic interactions. In related diaminopyrimidine inhibitors, this aromatic ring has been shown to interact with key nonpolar residues. For instance, in human DHFR (hDHFR), the phenyl ring can engage in strong hydrophobic interactions with residues like Phenylalanine 34 (Phe34). malariaworld.orgnih.gov This interaction helps to properly orient the inhibitor within the active site for optimal binding. The phenyl ring typically avoids coplanarity with the pyrimidine ring, adopting a position that is approximately perpendicular to it, which facilitates its insertion into these hydrophobic regions. nih.gov

The table below summarizes the key residues involved in hydrophobic interactions with diaminopyrimidine derivatives within the DHFR active site.

| Interacting Residue | Type of Interaction | Reference |

| Phenylalanine 34 (Phe34) | Hydrophobic | malariaworld.orgnih.gov |

| Phenylalanine 58 (Phe58) | Hydrophobic | malariaworld.org |

| Leucine 119 (Leu119) | Hydrophobic | malariaworld.org |

| Alanine 16 (Ala16) | Hydrophobic | malariaworld.org |

| Isoleucine 112 (Ile112) | Hydrophobic | malariaworld.org |

Steric Hindrance and Conformational Constraints Imposed by the Ethyl Group

The size and orientation of the substituents on the diaminopyrimidine scaffold impose critical steric and conformational constraints that dictate binding affinity and selectivity. The 6-ethyl group of this compound is a key determinant of its specific orientation within the enzyme's active site.

A significant conformational feature of this class of inhibitors is the rotational angle between the pyrimidine and the 5-phenyl ring. Crystal structures and molecular modeling have consistently shown that the phenyl ring is twisted out of the plane of the pyrimidine ring, adopting a perpendicular orientation. nih.gov This conformation is necessary to avoid steric clashes and to allow the phenyl group to fit into its hydrophobic binding pocket.

Contribution of the 2,4-Diamino Functionality to Ligand-Target Interactions

The 2,4-diaminopyrimidine moiety is a fundamental pharmacophore for a vast number of enzyme inhibitors, including this compound. aacrjournals.orgnih.gov This scaffold serves as a crucial anchor, securing the ligand within the active site of the target enzyme, most notably DHFR. nih.govresearchgate.net Its primary contribution to binding affinity stems from its ability to form multiple, specific hydrogen bonds with the protein backbone and key amino acid residues. ijpsonline.com This robust interaction pattern is a hallmark of many potent DHFR inhibitors, such as methotrexate (B535133) and trimethoprim. nih.gov The diaminopyrimidine core effectively mimics the binding of the pteridine (B1203161) ring of the natural substrate, dihydrofolate.

Hydrogen Bonding Networks within Enzyme Active Sites

The efficacy of this compound and related inhibitors is critically dependent on the hydrogen bonding network established by the 2,4-diamino groups. These groups act as hydrogen bond donors, forming a characteristic and highly conserved pattern of interactions within the DHFR active site.

Specifically, the protonated N1 atom and the exocyclic 2-amino group of the pyrimidine ring form a bidentate hydrogen bond interaction with a conserved acidic residue, typically an aspartate (Asp) or glutamate (B1630785) (Glu). researchgate.net In P. falciparum DHFR, this key interaction is with Asp54. ijpsonline.com The 4-amino group also participates in crucial hydrogen bonding, often with backbone carbonyl oxygen atoms of residues within the active site. For example, it can form hydrogen bonds with residues such as Isoleucine 14 (Ile14) and Leucine 164 (Leu164). ijpsonline.com In human DHFR, the 2-amino group and N1 interact with Glu30, while the 4-amino group forms contacts with the backbone of Ile7 and Val115. nih.govresearchgate.net

This network of hydrogen bonds firmly anchors the pyrimidine ring in the active site, providing a stable platform for the phenyl and ethyl substituents to engage in their respective hydrophobic interactions.

The following table details the primary hydrogen bonding interactions for 2,4-diaminopyrimidine-based inhibitors in DHFR.

| Donor/Acceptor on Inhibitor | Interacting Residue in DHFR | Type of Interaction | Reference |

| N1 (protonated) & 2-Amino Group | Aspartate 54 (P. falciparum) | Bidentate Hydrogen Bond | ijpsonline.com |

| N1 (protonated) & 2-Amino Group | Glutamate 30 (Human) | Bidentate Hydrogen Bond | nih.govresearchgate.net |

| 4-Amino Group | Isoleucine 14 (backbone C=O) | Hydrogen Bond | ijpsonline.com |

| 4-Amino Group | Leucine 164 (backbone C=O) | Hydrogen Bond | ijpsonline.com |

| 4-Amino Group | Isoleucine 7 (backbone C=O) | Hydrogen Bond | researchgate.net |

| 4-Amino Group | Valine 115 (backbone C=O) | Hydrogen Bond | researchgate.net |

Role of Protonation States in Binding Efficacy and Selectivity

The binding of 2,4-diaminopyrimidine derivatives to their target enzymes is highly sensitive to the pH of the environment, as the protonation state of the ligand is critical for establishing key electrostatic and hydrogen bonding interactions. acs.org The 2,4-diaminopyrimidine core is basic, and its N1 position is readily protonated at physiological pH. acs.org

Furthermore, the protonation state can influence selectivity. Differences in the electrostatic environment and the pKa of key residues between different species' enzymes (e.g., human vs. parasitic DHFR) can be exploited to design inhibitors that selectively bind to the target enzyme. An inhibitor's pKa can be modulated by the introduction of various substituents, thereby fine-tuning its protonation state at a given pH to favor binding to one enzyme over another. acs.org The interplay between the ligand's protonation state and the electrostatic landscape of the active site is thus a crucial factor in determining both binding efficacy and the selectivity profile of the inhibitor. frontiersin.org

Mechanistic Investigations of Biological Targets and Pathways Mediated by 2,4 Diaminopyrimidine Compounds

Target Identification and Validation Methodologies

Detailed experimental research on the specific methodologies used for target identification and validation of 5-Phenyl-6-ethyl-2,4-diaminopyrimidine is not extensively documented in publicly available literature. However, the general approaches for elucidating the binding partners of small molecules like 2,4-diaminopyrimidine (B92962) derivatives are well-established in the field of chemical biology and drug discovery.

Affinity Chromatography and Chemical Proteomics Approaches for Binding Partner Elucidation

While specific studies employing affinity chromatography and chemical proteomics for this compound have not been identified, these methods are principal strategies for identifying the protein targets of bioactive small molecules.

Affinity chromatography would typically involve immobilizing this compound onto a solid support, such as chromatography beads. A cellular lysate is then passed over this matrix, and proteins that specifically bind to the compound are retained. After washing away non-specific binders, the captured proteins are eluted and subsequently identified using techniques like mass spectrometry.

Chemical proteomics offers a broader approach to understanding a compound's interactions within a complex biological system. This can involve creating a probe molecule by attaching a reactive group and a reporter tag to the this compound scaffold. This probe can then be introduced to living cells or cell lysates to covalently label its binding partners. The tagged proteins can then be enriched and identified, providing a snapshot of the compound's interactome in a more native environment.

Enzyme Assay Development and Kinetic Analysis of Inhibition

The development of enzyme assays is fundamental to confirming and characterizing the inhibitory activity of a compound against a purified protein target. For a suspected inhibitor like this compound, once a potential target enzyme is identified (e.g., through the methods described above or by computational screening), a specific assay is developed to measure the enzyme's activity.

This assay would involve incubating the enzyme with its substrate and measuring the rate of product formation or substrate depletion over time. To determine the inhibitory potential of this compound, the assay would be performed in the presence of varying concentrations of the compound. A decrease in the enzymatic rate would indicate inhibition.

Kinetic analysis is then employed to understand the mechanism of inhibition. By measuring the enzyme's reaction rates at different substrate and inhibitor concentrations, researchers can determine key parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is crucial for understanding how the compound interacts with the enzyme and for guiding further drug development efforts.

Molecular Mechanisms of Enzyme Inhibition by Diaminopyrimidine Derivatives

The 2,4-diaminopyrimidine scaffold is a well-known pharmacophore that is present in a number of approved and investigational drugs. Its ability to mimic the hydrogen bonding pattern of purines and pyrimidines allows it to interact with the active sites of various enzymes.

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

The primary and most well-documented biological target of this compound is Dihydrofolate Reductase (DHFR). This is supported by its classification as a DHFR inhibitor in chemical databases. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and several amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.

The inhibitory activity of 2,4-diaminopyrimidine compounds against DHFR is a classic example of structure-based drug design. The 2,4-diamino groups on the pyrimidine (B1678525) ring form key hydrogen bonds with conserved acidic residues (typically aspartate) in the active site of DHFR. The 5-phenyl group of this compound occupies a hydrophobic pocket within the enzyme's active site, contributing to the binding affinity. The 6-ethyl group can further enhance this binding by interacting with other nearby hydrophobic residues.

This mechanism of action is analogous to that of the well-known DHFR inhibitor, methotrexate (B535133), and the antimalarial drug, pyrimethamine (B1678524), which is a chlorinated analogue of the subject compound. The effectiveness of these compounds is derived from their high affinity for the DHFR active site, which prevents the binding of the natural substrate, dihydrofolate.

Kinase Inhibition

While the 2,4-diaminopyrimidine core is a common scaffold in many kinase inhibitors, there is no specific, publicly available research that demonstrates the inhibitory activity of this compound against the following kinases:

Cyclin-Dependent Kinase 7 (CDK7)

Focal Adhesion Kinase (FAK)

Werner Syndrome ATP-dependent helicase (WRN)

Casein Kinase 1 Epsilon (CK1ε)

FMS-like Tyrosine Kinase 3 (FLT3)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Caspase-1

Mitogen-Activated Protein Kinases (MAPKs)

cdc2-related kinases (CRKs)

Broadly, for 2,4-diaminopyrimidine-based kinase inhibitors, the diaminopyrimidine moiety typically forms hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, mimicking the interaction of the adenine (B156593) base of ATP. The substituents at the 5 and 6 positions of the pyrimidine ring are then oriented towards the solvent-exposed region and other parts of the active site, and their chemical nature is critical for determining the compound's potency and selectivity for specific kinases. However, without direct experimental evidence, it is not possible to attribute these activities to this compound.

Inhibition of Other Identified Biological Targets

Currently, there is no significant scientific literature available that identifies other specific biological targets of this compound beyond Dihydrofolate Reductase.

Cellular Mechanisms of Action and Pathway Modulation

Extensive research into the cellular effects of 2,4-diaminopyrimidine derivatives has illuminated their significant potential in modulating key pathways involved in cancer progression. While specific studies focusing exclusively on this compound are not available in the public domain, the broader class of 2,4-diaminopyrimidine compounds has been shown to exert profound effects on cell cycle progression, apoptosis, and cellular motility. These investigations provide a foundational understanding of the likely mechanisms through which related compounds, including this compound, may operate.

Cell Cycle Perturbation Studies (e.g., G1/S, G2-M phase arrest)

The cell cycle is a critical, highly regulated process that governs cell proliferation. Dysregulation of this cycle is a hallmark of cancer. Numerous 2,4-diaminopyrimidine derivatives have been identified as potent inhibitors of cell cycle progression, often inducing arrest at specific checkpoints, thereby preventing uncontrolled cell division.

For instance, certain novel 2,4-diaminopyrimidine derivatives have been shown to induce cell cycle arrest at the G2/M phase. rsc.orgnih.gov This is a crucial checkpoint that ensures DNA is properly replicated before the cell enters mitosis. One such derivative, compound 9k, demonstrated a significant blockage at the G2-M phase and an accumulation of cells in the S phase in A549 lung cancer cell lines. rsc.org Similarly, another 2,4-diaminopyrimidine compound, 11c, was found to induce G2/M cell cycle arrest in HeLa cells. nih.gov The inhibition of key regulatory proteins, such as Aurora kinases, which are essential for mitotic progression, is a common mechanism by which these compounds exert their effects. nih.gov

The ability of these compounds to halt the cell cycle at various phases, including G1/S and G2/M, underscores their potential as anti-proliferative agents. frontiersin.org The specific phase of arrest can depend on the chemical structure of the derivative and the genetic background of the cancer cell line being studied.

Apoptosis Induction Pathways and Mitochondrial Membrane Potential Dynamics

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many cancer cells evade apoptosis, leading to tumor growth. A significant mechanism of action for several 2,4-diaminopyrimidine compounds is the induction of apoptosis.

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). nih.gov A decrease in ΔΨm can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating caspases and executing cell death. Research has shown that certain 2,4-diaminopyrimidine derivatives can induce a significant decrease in the mitochondrial membrane potential, leading to apoptosis. rsc.org For example, compound 9k was observed to cause a substantial drop in the mitochondrial membrane potential in A549 cells, correlating with the induction of apoptosis. rsc.org

Furthermore, Pyrimethamine, a compound with a similar 2,4-diamino-6-ethylpyrimidine core (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine), has been shown to induce apoptosis in activated human T lymphocytes. This process was found to occur via the intrinsic pathway, involving mitochondrial depolarization. researchgate.net This suggests that the 2,4-diaminopyrimidine scaffold is crucial for mediating these pro-apoptotic effects through mitochondrial-dependent pathways.

| Compound | Cell Line/Model | Key Finding | Reference |

|---|---|---|---|

| Compound 9k (a 2,4-diaminopyrimidine derivative) | A549 (Lung Cancer) | Induced a great decrease in mitochondrial membrane potential, leading to apoptosis. | rsc.org |

| Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) | Activated human T lymphocytes | Induced apoptosis via the intrinsic pathway involving mitochondrial depolarization. | researchgate.net |

Impact on Cellular Proliferation and Migration in Research Models

The ability of cancer cells to proliferate uncontrollably and migrate to distant sites is fundamental to tumor progression and metastasis. Various 2,4-diaminopyrimidine derivatives have demonstrated potent anti-proliferative and anti-migratory activities in preclinical research models.

Studies have shown that these compounds can significantly inhibit the proliferation of a range of cancer cell lines. nih.gov For instance, a series of hybrid 2,4-diaminopyrimidine and arylthiazole derivatives displayed anti-proliferative properties against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov Notably, some of these compounds also exhibited excellent inhibitory activities against the migration of MDA-MB-231 cells, a model for triple-negative breast cancer. nih.gov

The anti-proliferative effects are often linked to the cell cycle arrest mechanisms discussed previously. By halting cell division, these compounds effectively curb the growth of tumor cell populations. The suppression of cell migration suggests that these compounds may also interfere with the complex signaling pathways that govern cell motility and invasion, which are critical steps in the metastatic cascade. The mechanism for migration suppression by compound 9k was also noted in A549 cells. rsc.org

| Compound Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Hybrid of 2,4-diaminopyrimidine and arylthiazole | MCF-7 and MDA-MB-231 (Breast Cancer) | Potent anti-proliferative activities. | nih.gov |

| Hybrid of 2,4-diaminopyrimidine and arylthiazole | MDA-MB-231 (Breast Cancer) | Excellent inhibitory activities against cell migration. | nih.gov |

| Compound 9k | A549 (Lung Cancer) | Suppressed the migration of tumor cells. | rsc.org |

Computational Approaches in the Design and Analysis of 5 Phenyl 6 Ethyl 2,4 Diaminopyrimidine Derivatives

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking serves as a cornerstone in the structure-based design of novel 5-Phenyl-6-ethyl-2,4-diaminopyrimidine derivatives. This computational tool predicts the preferred orientation of a ligand when bound to a target protein, offering critical insights into the binding mechanism and affinity.

Binding Mode Prediction and Active Site Characterization

Molecular docking simulations are instrumental in elucidating the binding modes of this compound derivatives within the active sites of their target proteins. For instance, in the development of renin inhibitors, docking studies revealed that the 2,4-diaminopyrimidine (B92962) core of these molecules effectively anchors them within the enzyme's active site. nih.gov The diaminopyrimidine moiety is often predicted to form crucial hydrogen bonds with key residues in the hinge region of kinases or the active site of other enzymes. nih.gov These simulations help characterize the topology and chemical environment of the binding pocket, identifying hydrophobic regions and areas where hydrogen bond donors and acceptors are positioned. This information is vital for the rational design of derivatives with improved potency and selectivity.

Identification of Key Interacting Residues and Interaction Patterns

A primary outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. nih.gov For 2,4-diaminopyrimidine-based inhibitors, these interactions commonly involve hydrogen bonds, hydrophobic contacts, and sometimes pi-stacking or cation-pi interactions. nih.gov For example, the amino groups on the pyrimidine (B1678525) ring are frequently observed to form hydrogen bonds with backbone carbonyls or acidic side chains of residues like aspartic acid. The phenyl and ethyl groups of the core structure often engage in van der Waals interactions within hydrophobic pockets of the target protein.

| Derivative Core | Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 2,4-Diaminopyrimidine | Kinase Hinge Region | Cys502 | Hydrogen Bond |

| 2,4-Diaminopyrimidine | Kinase DFG Motif | Asp564 | Hydrogen Bond |

| 2,4-Diaminopyrimidine | Casein kinase 1 epsilon (CK1ε) | I15, I23, A36, L135, I148 | Hydrophobic Interactions |

| 2,4-Diaminopyrimidine | Casein kinase 1 epsilon (CK1ε) | M82, L84, L85 | Hydrophobic Interactions |

Molecular Dynamics (MD) Simulations for Dynamic Binding Analysis

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the conformational changes and stability of the complex over time. nih.gov

Conformational Stability and Flexibility Analysis of Ligand-Target Complexes

MD simulations are employed to assess the stability of the binding pose predicted by docking. nih.gov By simulating the movement of atoms in the ligand-protein complex over a period of nanoseconds, researchers can observe whether the key interactions are maintained. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone provides a measure of the complex's stability. researchgate.net Furthermore, root-mean-square fluctuation (RMSF) analysis can highlight flexible regions of the protein upon ligand binding. For 2,4-diaminopyrimidine-based compounds, MD simulations have been used to confirm the stability of their interactions within the target's binding pocket. nih.govresearchgate.net

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To obtain a more quantitative estimate of binding affinity, MD simulation trajectories are often post-processed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govnih.gov These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. elsevierpure.com This approach allows for the decomposition of the binding energy into contributions from different types of interactions, such as van der Waals forces, electrostatic interactions, and solvation energies. idrblab.org These calculations are valuable for ranking a series of this compound derivatives and prioritizing them for synthesis and experimental testing.

| Method | Energy Component | Contribution to Binding |

|---|---|---|

| MM/GBSA & MM/PBSA | ΔG_bind | Overall binding free energy |

| ΔE_vdw | Van der Waals interactions | |

| ΔE_elec | Electrostatic interactions | |

| ΔG_solv | Solvation free energy |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful tool for identifying novel compounds with the potential to bind to a specific target. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity.

These models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of known active molecules (ligand-based). d-nb.info For this compound derivatives, a pharmacophore model would typically include features corresponding to the key interaction points of the diaminopyrimidine core, the phenyl group, and the ethyl group.

Ligand-Based Pharmacophore Generation

Ligand-based pharmacophore modeling is a cornerstone of modern drug discovery, enabling the identification of essential chemical features required for a molecule's biological activity. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. The process involves analyzing a set of known active compounds to derive a 3D arrangement of pharmacophoric features that is critical for activity. nih.govresearchgate.net For derivatives of this compound, a ligand-based model would typically be built by identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov

The 2,4-diaminopyrimidine core is rich in pharmacophoric features. The two amino groups at positions 2 and 4 are potent hydrogen bond donors, while the sp2-hybridized nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors. The phenyl group at position 5 provides a crucial hydrophobic and aromatic feature, often involved in π-π stacking or hydrophobic interactions within a receptor's binding pocket. nih.gov By generating a pharmacophore model based on these features, researchers can screen large virtual libraries to identify novel compounds that possess the same essential electronic and steric properties, thus prioritizing candidates for synthesis and biological evaluation. nih.govnih.gov

| Pharmacophoric Feature | Molecular Moiety | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Amino group at C2 | Donates proton to an acceptor group (e.g., Asp, Glu, backbone carbonyl) |

| Hydrogen Bond Donor (HBD) | Amino group at C4 | Donates proton to an acceptor group |

| Hydrogen Bond Acceptor (HBA) | Ring Nitrogen at N1 | Accepts proton from a donor group (e.g., Lys, Arg, Ser) |

| Hydrogen Bond Acceptor (HBA) | Ring Nitrogen at N3 | Accepts proton from a donor group |

| Aromatic/Hydrophobic (AR/HY) | Phenyl ring at C5 | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp); van der Waals interactions |

| Hydrophobic (HY) | Ethyl group at C6 | van der Waals interactions within a hydrophobic pocket |

Structure-Based Pharmacophore Refinement

When the 3D structure of the biological target is available, typically from X-ray crystallography, structure-based pharmacophore modeling offers a more precise and refined approach. biointerfaceresearch.comnih.gov This method involves analyzing the key interactions between the ligand and the amino acid residues in the protein's active site. researchgate.net For this compound, which has documented entries in the Protein Data Bank (PDB) such as 2BLB and 2BLC, the specific hydrogen bonds, hydrophobic contacts, and other intermolecular forces can be mapped out directly. drugbank.comnih.gov

This detailed interaction map is then translated into a pharmacophore model with well-defined spatial constraints, including distances and angles between features. researchgate.net Unlike ligand-based models, which are hypotheses based on active molecules, structure-based models are derived from empirical evidence of binding. This allows for the refinement of feature placement and the inclusion of "exclusion volumes," which represent regions of space occupied by the receptor that should not be sterically hindered by a potential ligand. nih.gov This refined model serves as a highly effective filter for virtual screening, leading to a higher hit rate of compounds with the desired binding mode. nih.gov

| Ligand Group | Interaction Type | Interacting Protein Residue (Example) | Resulting Pharmacophore Feature |

|---|---|---|---|

| C4-Amino | Hydrogen Bond | Asp100 (backbone C=O) | H-Bond Donor with vector towards Asp100 |

| N1-H | Hydrogen Bond | Leu150 (backbone N-H) | H-Bond Acceptor with vector from Leu150 |

| Phenyl Ring | Hydrophobic Interaction | Val50, Ile152 | Hydrophobic feature centered on the ring |

| Phenyl Ring | π-π Stacking | Phe155 | Aromatic feature with plane aligned to Phe155 |

| Ethyl Group | Hydrophobic Interaction | Met148, Ala48 | Hydrophobic feature in the pocket defined by Met/Ala |

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties of this compound and its derivatives. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. Functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed to accurately model the geometry and electronic structure of pyrimidine-based compounds. nih.govmdpi.com

Electronic Structure and Reactivity Analysis

DFT calculations are instrumental in analyzing a molecule's electronic structure and predicting its reactivity. Key analyses include:

Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller gap suggests the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack, which is vital for understanding reaction mechanisms and intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis : NBO analysis examines charge transfer and orbital-orbital interactions within the molecule. researchgate.net It can quantify the stability arising from hyperconjugation and delocalization of electrons, such as the interaction between lone pair orbitals and anti-bonding orbitals (e.g., LP → σ* or π → π*), providing insight into the stability of different conformations and the nature of intramolecular hydrogen bonds. nih.gov

| Parameter | Typical Calculated Value (Arbitrary Units) | Information Provided |

|---|---|---|

| Energy of HOMO | -6.2 eV | Electron-donating ability |

| Energy of LUMO | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 3.5 Debye | Overall polarity of the molecule |

| NBO Stabilization Energy E(2) | > 2 kcal/mol | Strength of intramolecular hyperconjugative interactions |

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR)

A significant application of DFT is the theoretical prediction of spectroscopic data, which serves as a powerful tool for structural elucidation and confirmation. physchemres.org By calculating the optimized molecular geometry and its corresponding vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. A strong correlation between the calculated and experimental vibrational frequencies provides high confidence in the proposed chemical structure. nih.govnih.govresearchgate.net

Similarly, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical values, when compared with experimental data, aid in the assignment of complex spectra, especially for novel derivatives where empirical data is unavailable. nih.govresearchgate.net This computational-experimental synergy is invaluable for confirming the successful synthesis of target compounds and understanding their structural nuances. mdpi.com

| Functional Group | Mode of Vibration | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental FT-IR Frequency (cm⁻¹) |

|---|---|---|---|

| N-H (Amino) | Stretching | 3450, 3350 | 3445, 3348 |

| C-H (Aromatic) | Stretching | 3060 | 3055 |

| C=N (Pyrimidine Ring) | Stretching | 1640 | 1635 |

| C=C (Aromatic Ring) | Stretching | 1585 | 1580 |

Advanced Ligand Descriptors and Chemoinformatics in Library Design

Chemoinformatics employs computational methods to analyze and organize chemical data, facilitating the design of focused compound libraries with desirable properties. For derivatives of this compound, chemoinformatic approaches are used to select optimal substituents at various positions on the scaffold to maximize biological activity and ensure favorable drug-like properties. rsc.org

The process often begins with the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be simple 1D/2D descriptors (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors) or more complex 3D descriptors (e.g., molecular shape, surface area). nih.gov These descriptors are critical for building Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models establish a mathematical correlation between the descriptors and the biological activity of a series of compounds, allowing for the predictive design of more potent analogues. nih.gov For instance, studies on 2,4-diaminopyrimidine derivatives have used properties like lipophilicity (ClogP) and steric parameters to guide the synthesis of compounds with improved cell permeability and target engagement. nih.govresearchgate.net More advanced approaches now incorporate machine learning and artificial intelligence to build highly predictive QSAR models from large datasets, further accelerating the discovery of novel leads. manchester.ac.ukmmu.ac.ukarxiv.org

| Descriptor Class | Example Descriptors | Application in Library Design |

|---|---|---|

| Physicochemical | Molecular Weight (MW), LogP, Polar Surface Area (PSA) | Filtering for drug-likeness (e.g., Lipinski's Rule of Five), predicting absorption and permeability |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Quantifying molecular branching and complexity for QSAR models |

| Electronic | Dipole Moment, HOMO/LUMO energies | Modeling electrostatic interactions and chemical reactivity in QSAR |

| 3D / Steric | Molecular Volume, Solvent Accessible Surface Area (SASA) | Assessing steric fit within a binding pocket, modeling shape complementarity |

Advanced Analytical Characterization Methodologies for 5 Phenyl 6 Ethyl 2,4 Diaminopyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H-NMR) Spectroscopy for Proton Environment Elucidation

Proton NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The spectrum of a 5-Phenyl-6-ethyl-2,4-diaminopyrimidine derivative is expected to show distinct signals corresponding to the protons of the ethyl group, the phenyl ring, and the amino groups.

Ethyl Group: The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3-), a classic ethyl spin system. The methylene protons are adjacent to three methyl protons, hence the quartet, and the methyl protons are adjacent to two methylene protons, resulting in a triplet.

Phenyl Group: The protons on the phenyl ring will appear in the aromatic region of the spectrum. For the unsubstituted phenyl group, these signals may appear as a complex multiplet. In the case of the p-chlorophenyl group of Pyrimethamine (B1678524), the symmetry results in a more defined pattern, typically two doublets, representing the AA'BB' spin system.

Amino Groups: The protons of the two amino (-NH2) groups on the pyrimidine (B1678525) ring will typically appear as broad singlets. Their chemical shift can be variable and is often influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Representative ¹H-NMR Spectral Data for 5-(4-chlorophenyl)-6-ethyl-2,4-diaminopyrimidine (Pyrimethamine)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.15 | Triplet | 3H | Ethyl -CH₃ |

| ~2.55 | Quartet | 2H | Ethyl -CH₂- |

| ~5.90 | Broad Singlet | 4H | 2 x -NH₂ |

| ~7.30 | Doublet | 2H | Phenyl H-3', H-5' |

| ~7.45 | Doublet | 2H | Phenyl H-2', H-6' |

Carbon-13 (¹³C-NMR) Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will produce a distinct signal.

Pyrimidine Ring: The four carbon atoms of the diaminopyrimidine ring will show signals in the range characteristic for heteroaromatic systems. The carbons bearing the amino groups (C2 and C4) will be significantly shifted upfield compared to those in unsubstituted pyrimidine due to the electron-donating effect of the nitrogen atoms.

Phenyl Ring: The six carbons of the phenyl ring will produce signals in the aromatic region. For the unsubstituted phenyl derivative, four signals are expected (one for the ipso-carbon, two for the ortho/meta carbons, and one for the para-carbon). For the p-chlorophenyl analogue, due to symmetry, only four signals are also expected.

Ethyl Group: The ethyl group will show two distinct signals in the aliphatic region of the spectrum for the methylene (-CH2-) and methyl (-CH3) carbons.

Table 2: Representative ¹³C-NMR Spectral Data for 5-(4-chlorophenyl)-6-ethyl-2,4-diaminopyrimidine (Pyrimethamine)

| Chemical Shift (δ, ppm) | Assignment |

| ~12.5 | Ethyl -CH₃ |

| ~25.0 | Ethyl -CH₂- |

| ~110.0 | Pyrimidine C-5 |

| ~128.5 | Phenyl C-3', C-5' |

| ~130.0 | Phenyl C-2', C-6' |

| ~134.0 | Phenyl C-4' (C-Cl) |

| ~136.0 | Phenyl C-1' |

| ~160.0 | Pyrimidine C-6 |

| ~162.5 | Pyrimidine C-2, C-4 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. sdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In the COSY spectrum of a this compound derivative, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Correlations between the aromatic protons on the phenyl ring would also be visible, aiding in their specific assignment.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.eduemerypharma.com An HSQC spectrum would show a cross-peak connecting the ethyl -CH2- proton signal to the ethyl -CH2- carbon signal, and similarly for the methyl group and the C-H bonds on the phenyl ring. This is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com HMBC is instrumental in piecing together the molecular skeleton. For instance, the methylene protons of the ethyl group would show a correlation to the C-6 carbon of the pyrimidine ring, confirming the attachment of the ethyl group at this position. Protons on the phenyl ring would show correlations to the C-5 of the pyrimidine ring, establishing the phenyl-pyrimidine linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound, the molecular formula is C₁₂H₁₄N₄, leading to an exact mass of approximately 214.12 g/mol . Its chlorinated analogue, Pyrimethamine (C₁₂H₁₃ClN₄), has a molecular weight of approximately 248.71 g/mol . nih.gov

Upon electron impact (EI) or electrospray ionization (ESI), the molecule will form a molecular ion (M⁺•) or a protonated molecule ([M+H]⁺). The presence of chlorine in Pyrimethamine would be readily identified by the characteristic M+2 isotopic peak, with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of these diaminopyrimidine derivatives often involves characteristic losses of small neutral molecules or radicals. libretexts.org Common fragmentation pathways can include:

Loss of a methyl radical (•CH₃) from the ethyl group.

Loss of an ethyl radical (•CH₂CH₃).

Cleavage of the bond between the phenyl and pyrimidine rings.

Complex rearrangements and fragmentation of the pyrimidine ring itself.

For Pyrimethamine, ESI-MS/MS analysis shows a precursor ion [M+H]⁺ at m/z 249. mdpi.com The fragmentation pattern can provide diagnostic ions that confirm the connectivity of the different structural motifs.

Table 3: Expected Mass Spectrometry Data

| Parameter | This compound | 5-(4-chlorophenyl)-6-ethyl-2,4-diaminopyrimidine |

| Molecular Formula | C₁₂H₁₄N₄ | C₁₂H₁₃ClN₄ |

| Monoisotopic Mass | 214.1218 g/mol | 248.0829 g/mol |

| [M+H]⁺ | m/z 215.1291 | m/z 249.0902 |

| Key Fragments | Loss of ethyl, phenyl groups | Loss of ethyl, chlorophenyl groups |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopies provide complementary information regarding the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies. For a this compound derivative, key absorptions are expected for N-H, C-H, C=N, and C=C bonds. The IR spectrum of Pyrimethamine, recorded as a KBr disc, shows characteristic peaks that can be assigned to these vibrations. libretexts.org

N-H Stretching: The two primary amine groups (-NH₂) will give rise to characteristic stretches in the 3200-3500 cm⁻¹ region. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes.

C-H Stretching: Aromatic C-H stretches from the phenyl ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings occur in the 1500-1650 cm⁻¹ region. These bands are often strong and provide a characteristic fingerprint for the aromatic and heteroaromatic systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. The extended conjugation involving the phenyl and diaminopyrimidine rings is expected to result in strong UV absorption. For Pyrimethamine dissolved in ethanol, absorption maxima (λ_max) are observed at approximately 289 nm. nih.gov This absorption corresponds to π → π* transitions within the conjugated system.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

The crystal structure of Pyrimethamine has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC). nih.gov Analysis of cocrystals of Pyrimethamine reveals that it often crystallizes in the monoclinic space group, such as P2₁/n or P2₁/c. researchgate.netacs.org

Table 4: Representative Crystallographic Data for Pyrimethamine Cocrystals

| Parameter | Value (Example 1) researchgate.net | Value (Example 2) researchgate.net |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 7.1019 | 6.9863 |

| b (Å) | 12.9494 | 25.437 |

| c (Å) | 26.253 | 7.3987 |

| β (°) | 93.536 | 95.152 |

| Volume (ų) | 2409.8 | 1309.5 |

| Z | 4 | 4 |

Crystalline Packing and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The crystalline architecture of molecular solids is directed by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

A detailed analysis of a closely related compound, a salt of pyrimethamine (2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine), reveals the nature and contribution of various intermolecular contacts that are also expected to be significant in the crystal structure of this compound. The Hirshfeld surface analysis of this analog highlights the prevalence of hydrogen bonds and other close contacts. The red regions on the Hirshfeld surface mapped over dnorm indicate close interatomic contacts, primarily associated with hydrogen bonding.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. The percentage contributions of the most significant interactions for the pyrimethamine-based salt are detailed in the table below. It is anticipated that this compound would exhibit a similar, though not identical, distribution of intermolecular contacts, with a notable presence of N-H···N hydrogen bonds forming dimers or chains. The absence of the chloro-substituent on the phenyl ring might slightly alter the contribution of halogen-related contacts and could influence the π-π stacking interactions.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~45-50% | Represents the most abundant contacts, arising from the hydrogen atoms on the periphery of the molecule. |

| N···H/H···N | ~20-25% | Corresponds to the crucial N-H···N hydrogen bonds involving the amino groups and pyrimidine nitrogen atoms. |

| C···H/H···C | ~10-15% | Indicates C-H···π interactions between the phenyl and pyrimidine rings of adjacent molecules. |

| O···H/H···O | ~5-10% | Present in hydrated crystal forms or salts with oxygen-containing co-formers. |

| Cl···H/H···Cl | ~3-5% | Specific to chloro-substituted analogs like pyrimethamine. |

| C···C | ~2-4% | Suggests the presence of π-π stacking interactions between the aromatic rings. |

These interactions collectively contribute to a stable three-dimensional supramolecular architecture. The 2,4-diaminopyrimidine (B92962) moiety commonly forms robust hydrogen-bonded synthons, such as the R22(8) motif, where two molecules are linked through a pair of N-H···N hydrogen bonds.

Conformational Analysis in the Solid State

Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrimidine ring (the ethyl group and an amino group), a non-planar conformation is generally adopted in the solid state. X-ray crystallographic studies of analogous compounds, such as salts of pyrimethamine, have confirmed this non-planar arrangement. For instance, in a salt of 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine, the dihedral angle between the phenyl and pyrimidine rings was found to be approximately 80.6(1)°. This significant twist from planarity minimizes steric repulsion.

Molecular dynamics simulations of pyrimethamine also indicate that there is conformational flexibility, with the phenyl group able to rotate relative to the pyrimidine ring. However, in the crystalline state, the molecule is "locked" into a specific, low-energy conformation that allows for optimal packing and intermolecular interactions.

The key conformational parameters for this compound in the solid state are expected to be similar to those observed in its close analogs. The table below summarizes the anticipated key torsion angles that define the molecule's solid-state conformation.

| Torsion Angle | Atoms Involved | Expected Value (°) | Description |

|---|---|---|---|

| τ1 (Phenyl-Pyrimidine) | C(6)-C(5)-C(Ar)-C(Ar) | 70 - 90 | Defines the non-planar orientation of the phenyl ring relative to the pyrimidine ring due to steric hindrance. |

| τ2 (Ethyl Group) | C(5)-C(6)-CH₂-CH₃ | Variable | The orientation of the ethyl group can vary to optimize crystal packing. |

Future Research Directions in 5 Phenyl 6 Ethyl 2,4 Diaminopyrimidine Analog Development

Development of Next-Generation Synthetic Methodologies for Enhanced Scalability and Sustainability

The advancement of novel 5-Phenyl-6-ethyl-2,4-diaminopyrimidine analogs is intrinsically linked to the evolution of their synthetic pathways. Future research must prioritize the development of methodologies that are not only efficient but also scalable and environmentally sustainable. Traditional multi-step syntheses often suffer from mediocre yields and require chromatographic separations, posing challenges for large-scale production and generating significant waste. acs.org

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The 2,4-diaminopyrimidine (B92962) core is known to interact with a wide array of biological targets, highlighting its versatility as a pharmacophore. researchgate.net Historically, these compounds are recognized as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in various organisms, including pathogens like Cryptosporidium parvum. mcmaster.canih.gov However, recent research has unveiled a much broader spectrum of activity.

Future investigations should focus on systematically screening this compound analogs against diverse panels of kinases and other enzymes. Analogs with a 5-aryl-2,4-diaminopyrimidine structure have been identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key player in innate immune responses and inflammatory disorders. nih.gov Similarly, derivatives have shown inhibitory activity against Focal Adhesion Kinase (FAK), a non-receptor protein tyrosine kinase implicated in cancer cell proliferation, survival, and migration. nih.govnih.gov Other identified kinase targets for this scaffold include Sky kinase and dual BRD4/PLK1. nih.govmdpi.com Beyond kinases, some 2,4-diaminopyrimidine-containing drugs have been found to interact with thiamine (B1217682) transporters, which has important implications for their disposition in the body. nih.gov A concerted effort to explore these and other potential targets, such as those involved in cancer, inflammation, and infectious diseases, could uncover novel therapeutic applications for this class of compounds. rsc.org

Table 1: Known Biological Targets for the 2,4-Diaminopyrimidine Scaffold

| Target Class | Specific Target | Therapeutic Area | Reference(s) |

|---|---|---|---|

| Enzyme | Dihydrofolate Reductase (DHFR) | Anti-infective | mcmaster.canih.gov |

| Kinase | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Inflammation | nih.gov |

| Kinase | Focal Adhesion Kinase (FAK) | Oncology | nih.govnih.gov |

| Kinase | Renin | Hypertension | nih.gov |

| Kinase | Sky Kinase (TYRO3) | Oncology | nih.gov |

| Kinase | BRD4 / PLK1 (Dual Target) | Oncology | mdpi.com |

| Transporter | Thiamine Transporters (THTR-1, THTR-2) | Drug Disposition | nih.gov |

Application of Machine Learning and Artificial Intelligence in Rational Drug Design for Pyrimidine (B1678525) Scaffolds

Addressing Challenges in Target Potency and Selectivity

A primary challenge in developing kinase inhibitors and other targeted therapies is achieving high potency for the intended target while maintaining selectivity against related off-targets to minimize side effects. nih.gov For 5-aryl-2,4-diaminopyrimidine analogs, research has shown that selectivity is closely linked to the substituents on the pyrimidine ring. nih.gov

Future research must systematically explore the structure-activity relationship (SAR) of the this compound core. For example, in the development of IRAK4 inhibitors, it was discovered that initial hits also inhibited TAK1 kinase, a target associated with potential toxicity. nih.gov Optimization efforts revealed that the size and type of substituent at the 5-position of the pyrimidine ring were crucial for achieving selectivity. Compounds with larger six-membered aromatic rings at this position generally showed better selectivity over TAK1 than those with smaller five-membered rings or much smaller groups like cyclopropyl (B3062369) or methyl. nih.gov Similarly, for Sky kinase inhibitors, 2-aminobenzyl analogs that occupy a specific subpocket demonstrated excellent kinase selectivity compared to more moderately selective 2-aminophenethyl analogs. nih.gov A focused, iterative design-synthesis-test cycle, guided by structural biology and computational modeling, will be essential to fine-tune the substituents on the phenyl and pyrimidine rings to maximize on-target potency and selectivity.

Table 2: Structure-Activity Relationship (SAR) for Selectivity of 5-Aryl-2,4-Diaminopyrimidine Analogs (IRAK4 vs. TAK1)

| Compound Sub-class | 5-Position Substituent | General IRAK4 Potency | General TAK1 Selectivity | Rationale | Reference(s) |

|---|---|---|---|---|---|

| Analog 1 | Small Alkyl (e.g., methyl, cyclopropyl) | Potent | Low | Small group does not create steric hindrance with non-conserved residues in the off-target kinase. | nih.gov |

| Analog 2 | 5-Membered Aromatic Ring | Potent | Moderate | Intermediate size provides some selectivity. | nih.gov |

| Analog 3 | 6-Membered Aromatic Ring (e.g., phenyl, pyridyl) | Potent | High | Larger group creates a steric clash with a key residue in TAK1, preventing binding, while fitting well into the IRAK4 pocket. | nih.gov |

Pre-clinical Investigative Approaches for Optimizing Ligand-Target Interactions

Optimizing the interaction between a ligand and its biological target is fundamental to developing a successful drug. A combination of computational and biophysical methods will be crucial in the pre-clinical investigation of this compound analogs.

Computational approaches such as 3D-QSAR pharmacophore modeling, molecular docking, and molecular dynamics simulations can provide deep insights into the binding modes of these analogs. nih.gov These techniques allow researchers to visualize how a compound fits into the active site of a target protein, identify key hydrogen bonds and hydrophobic interactions, and predict the binding affinity of newly designed molecules. nih.govnih.gov This in-silico analysis helps prioritize which compounds to synthesize and test in the lab.